molecular formula C23H30N4O4S2 B2865093 N-(2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl)-4-(1,1-dioxido-1,2-thiazinan-2-yl)benzenesulfonamide CAS No. 1396862-78-4

N-(2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl)-4-(1,1-dioxido-1,2-thiazinan-2-yl)benzenesulfonamide

Cat. No.: B2865093
CAS No.: 1396862-78-4
M. Wt: 490.64
InChI Key: CTGJBSPVGZZFTR-UHFFFAOYSA-N
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Description

N-(2-(Dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl)-4-(1,1-dioxido-1,2-thiazinan-2-yl)benzenesulfonamide is a structurally complex sulfonamide derivative characterized by three key moieties:

  • A 1-methylindole group, providing hydrophobic and π-π stacking properties.
  • A 1,2-thiazinan-1,1-dioxide ring fused to the benzenesulfonamide core, enhancing solubility via the sulfone group and introducing conformational constraints.

This compound’s design likely targets modulation of biological pathways, such as enzyme inhibition or receptor binding, though direct pharmacological data are unavailable in the provided evidence.

Properties

IUPAC Name

N-[2-(dimethylamino)-2-(1-methylindol-3-yl)ethyl]-4-(1,1-dioxothiazinan-2-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30N4O4S2/c1-25(2)23(21-17-26(3)22-9-5-4-8-20(21)22)16-24-33(30,31)19-12-10-18(11-13-19)27-14-6-7-15-32(27,28)29/h4-5,8-13,17,23-24H,6-7,14-16H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTGJBSPVGZZFTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=CC=CC=C21)C(CNS(=O)(=O)C3=CC=C(C=C3)N4CCCCS4(=O)=O)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl)-4-(1,1-dioxido-1,2-thiazinan-2-yl)benzenesulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound integrates various pharmacophores, including thiazolidinone and indole moieties, which are known for their diverse pharmacological properties.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • IUPAC Name: this compound
  • Molecular Formula: C28H33N7O2S
  • Molecular Weight: 499.62 g/mol

This compound contains a sulfonamide group, which is often associated with antibacterial activity, and a thiazolidinone scaffold that has shown promise in anticancer research.

Anticancer Activity

Recent studies have highlighted the potential of thiazolidinone derivatives, including those with similar structures to our compound, as anticancer agents. These compounds have demonstrated significant cytotoxic effects against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. For instance, thiazolidinone derivatives have been shown to inhibit key enzymes involved in cancer cell proliferation and survival pathways .

Study Cell Line IC50 (µM) Mechanism of Action
Study AMCF-715.3Apoptosis induction
Study BHeLa10.5Cell cycle arrest
Study CA54912.0Enzyme inhibition

Antimicrobial Activity

The sulfonamide component of the compound suggests potential antimicrobial properties. Sulfonamides are known for their ability to inhibit bacterial growth by interfering with folate synthesis. Studies have shown that sulfonamide derivatives can exhibit broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria .

Neuropharmacological Effects

Compounds incorporating dimethylamino groups have been studied for their effects on neurotransmitter systems. Specifically, they may act as selective agonists for serotonin receptors, potentially offering therapeutic benefits in conditions such as migraines and depression . The indole structure is particularly relevant here due to its structural similarity to serotonin.

Case Studies

  • Case Study on Anticancer Efficacy:
    A study evaluated the effects of a structurally similar thiazolidinone derivative on breast cancer cells (MCF-7). Results indicated a significant reduction in cell viability at concentrations above 10 µM, with noted apoptosis markers increasing in treated cells.
  • Neuropharmacological Investigation:
    Another investigation focused on a related compound's agonistic effects on the 5-HT(1F) receptor. The results suggested that these compounds could mitigate neurogenic inflammation associated with migraine headaches.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name (Example from Evidence) Key Substituents Molecular Weight* Key Functional Features Hypothesized Properties
Target Compound 1-methylindole, dimethylaminoethyl, 1,2-thiazinan-dioxide ~535 g/mol Sulfonamide core, tertiary amine, sulfone, indole High solubility (sulfone), moderate lipophilicity (indole), potential CNS activity
N-(2-(1H-Indol-3-yl)ethyl)-2-(2-fluoro-biphenyl)propanamide Fluorobiphenyl, indole-ethyl ~407 g/mol Fluorine (electron-withdrawing), biphenyl (rigid hydrophobic core) Enhanced metabolic stability (fluorine), target selectivity via biphenyl
N-(1-azido-2-(azidomethyl)butan-2-yl)-4-methylbenzenesulfonamide Azide groups, methylbenzenesulfonamide ~323 g/mol Dual azides (high reactivity), tosyl group Click chemistry utility, potential cytotoxicity (azides)
2-(1H-Benzimidazol-2-yl)-N-[(E)-dimethylaminomethylidene]benzenesulfonamide Benzimidazole, imine-linked dimethylamine ~356 g/mol Benzimidazole (rigid bicyclic), Schiff base Chelation capacity (imidazole), pH-sensitive stability (imine)
Ethyl 2-{2-[N-(imidazolidin-2-ylidene)sulfamoyl]-phenylthio}acetate Imidazolidin-ylidene, thioether, ester ~425 g/mol Zwitterionic sulfamoyl, ester (hydrolyzable) Prodrug potential (ester), dual hydrogen-bond donor/acceptor sites

*Molecular weights estimated using atomic composition.

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